molecular formula C9H16Cl2N4 B7886448 1-(2-Pyrazinyl)-3-piperidinamine dihydrochloride

1-(2-Pyrazinyl)-3-piperidinamine dihydrochloride

Cat. No.: B7886448
M. Wt: 251.15 g/mol
InChI Key: IPSSAJLJERXGTE-UHFFFAOYSA-N
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Description

1-(2-Pyrazinyl)-3-piperidinamine dihydrochloride is a chemical compound with the molecular formula C9H16Cl2N4. It is a derivative of pyrazine and piperidine, which are both important scaffolds in medicinal chemistry due to their versatile pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Pyrazinyl)-3-piperidinamine dihydrochloride typically involves the reaction of 2-chloropyrazine with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification of the final product is achieved through crystallization or recrystallization techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1-(2-Pyrazinyl)-3-piperidinamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Pyrazinyl)-3-piperidinamine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Pyrazinyl)-3-piperidinamine dihydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Pyrazinamide: An anti-tuberculosis agent with a similar pyrazine ring structure.

    Glipizide: An anti-diabetic drug that also contains a pyrazine ring.

    Amiloride: A diuretic with a pyrazine scaffold.

Uniqueness

1-(2-Pyrazinyl)-3-piperidinamine dihydrochloride is unique due to its specific combination of pyrazine and piperidine rings, which confer distinct pharmacological properties.

Properties

IUPAC Name

1-pyrazin-2-ylpiperidin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4.2ClH/c10-8-2-1-5-13(7-8)9-6-11-3-4-12-9;;/h3-4,6,8H,1-2,5,7,10H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSSAJLJERXGTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CN=C2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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